![molecular formula C7H6N4O2 B13024950 3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B13024950.png)
3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione is a heterocyclic compound that belongs to the pyridazine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione can be achieved through a regiospecific one-pot reaction. One common method involves the reaction of N-methylbarbituric acid with arylglyoxal monohydrates in the presence of hydrazine dihydrochloride in ethanol at 50°C . This reaction yields the target compound in high purity and yield after recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of regiospecific one-pot synthesis can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has potential as a monoamine oxidase inhibitor, which could be useful in the treatment of neurological disorders.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: The compound can be used as a probe to study various biological processes and interactions.
Mécanisme D'action
The mechanism of action of 3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione involves its interaction with specific molecular targets. For instance, as a potential monoamine oxidase inhibitor, it may bind to the active site of the enzyme, inhibiting its activity and thereby affecting neurotransmitter levels in the brain . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aryl-6-methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones: These compounds have similar structures but with different aryl groups attached.
3-Aryl-6-ethyl-7-thioxo-7,8-dihydropyrimido[4,5-c]pyridazin-5(6H)-ones: These compounds have a thioxo group and different aryl groups.
Uniqueness
3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione is unique due to its specific methyl group and the fused pyrimidine-pyridazine ring system
Propriétés
Formule moléculaire |
C7H6N4O2 |
|---|---|
Poids moléculaire |
178.15 g/mol |
Nom IUPAC |
3-methyl-8H-pyrimido[4,5-c]pyridazine-5,7-dione |
InChI |
InChI=1S/C7H6N4O2/c1-3-2-4-5(11-10-3)8-7(13)9-6(4)12/h2H,1H3,(H2,8,9,11,12,13) |
Clé InChI |
UXFAPMPYZPGRCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(NC(=O)NC2=O)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline](/img/structure/B13024876.png)

![(8R,9S,10S,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ylacetate](/img/structure/B13024882.png)
![(6S,9aS)-8-(3,5-Dichloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024904.png)
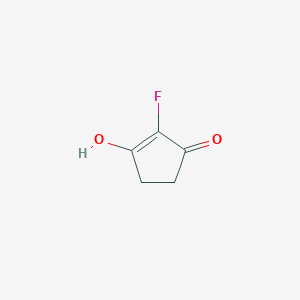
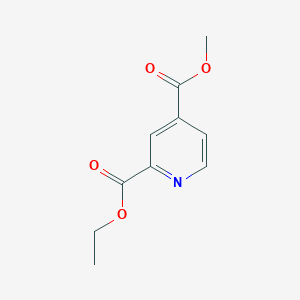
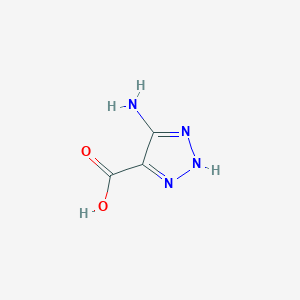

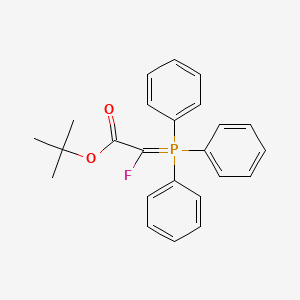
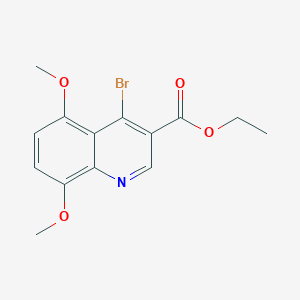

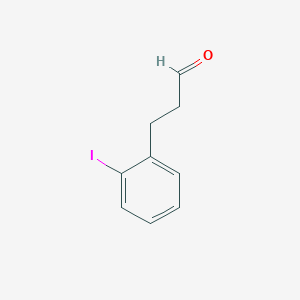
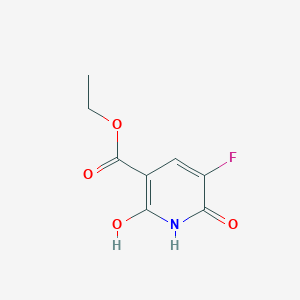
![7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid](/img/structure/B13024964.png)
